REACTION_CXSMILES
|
C(OCC)C.O[CH:7]([CH2:18][C:19]([CH2:22][Si](C)(C)C)=[C:20]=[CH2:21])[CH2:8][CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11].[Si](OS(C(F)(F)F)(=O)=O)(C)(C)C.O>CCOC(C)=O>[CH2:21]=[C:20]1[C:19](=[CH2:22])[CH2:18][CH:7]2[O:11][C:10]1([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:8]2
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
OC(CCC(=O)C1=CC=CC=C1)CC(=C=C)C[Si](C)(C)C
|
Name
|
|
Quantity
|
64.7 μL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
While stirring the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was slowly increased to room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for about 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining material was purified with column chromatography (EtOAc/n-hexane=1/5)
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2(CCC(CC1=C)O2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |